![molecular formula C31H28N2O4 B413696 5-[5-(2,4-DIMETHYL-5-NITROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE](/img/structure/B413696.png)
5-[5-(2,4-DIMETHYL-5-NITROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[5-(2,4-DIMETHYL-5-NITROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of nitrofurans. Nitrofurans are compounds containing a furan ring which bears a nitro group. This compound is characterized by its unique structure, which includes a nitro-substituted phenyl group, a furan ring, and a tetrahydrobenzo[a]phenanthridinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 5-[5-(2,4-DIMETHYL-5-NITROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE involves multiple steps, starting with the preparation of the nitro-substituted phenyl and furan intermediates. These intermediates are then subjected to cyclization reactions to form the tetrahydrobenzo[a]phenanthridinone core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
5-[5-(2,4-DIMETHYL-5-NITROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The furan ring and phenyl group can participate in substitution reactions with various reagents. Common reagents used in these reactions include sodium borohydride for reduction, and various acids or bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[5-(2,4-DIMETHYL-5-NITROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as DNA synthesis and repair.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[5-(2,4-DIMETHYL-5-NITROPHENYL)-2-FURYL]-2,2-DIMETHYL-2,3,5,6-TETRAHYDROBENZO[A]PHENANTHRIDIN-4(1H)-ONE include other nitrofuran derivatives such as 5-[(5-{4-nitro-2,3-dimethylphenyl}-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione . These compounds share similar structural features but differ in their specific substituents and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity.
Propriétés
Formule moléculaire |
C31H28N2O4 |
|---|---|
Poids moléculaire |
492.6g/mol |
Nom IUPAC |
5-[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C31H28N2O4/c1-17-13-18(2)24(33(35)36)14-21(17)26-11-12-27(37-26)30-29-22(15-31(3,4)16-25(29)34)28-20-8-6-5-7-19(20)9-10-23(28)32-30/h5-14,30,32H,15-16H2,1-4H3 |
Clé InChI |
IANZPFFLCDUWIB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C2=CC=C(O2)C3C4=C(CC(CC4=O)(C)C)C5=C(N3)C=CC6=CC=CC=C65)[N+](=O)[O-])C |
SMILES canonique |
CC1=CC(=C(C=C1C2=CC=C(O2)C3C4=C(CC(CC4=O)(C)C)C5=C(N3)C=CC6=CC=CC=C65)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(spiro[2.3]hex-1-ylcarbonyl)amino]phenyl}spiro[2.3]hexane-1-carboxamide](/img/structure/B413613.png)
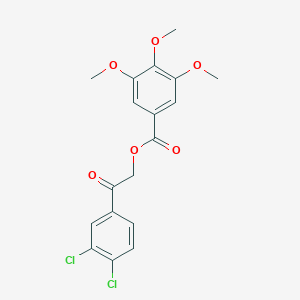
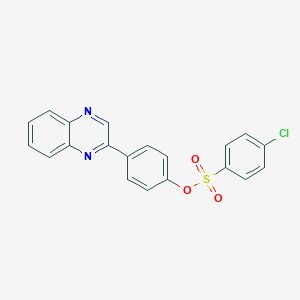
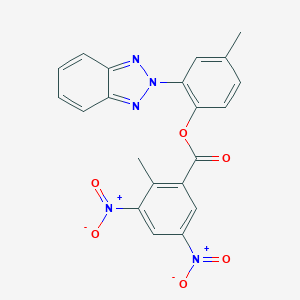
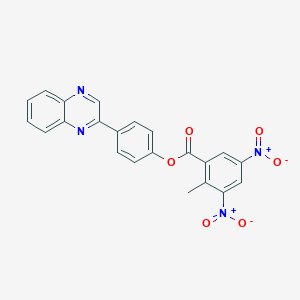
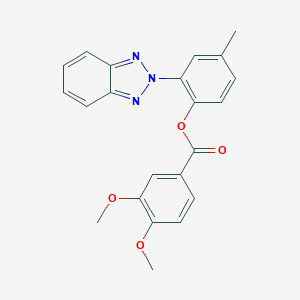
![7-allyl-8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413626.png)
![2-Bromo-6-{[(5-sec-butyl-2-hydroxyphenyl)imino]methyl}-4-nitrophenol](/img/structure/B413628.png)
![3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B413630.png)
![N-{3-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}-2-furamide](/img/structure/B413631.png)
![4-[({4-[(3-Methylbenzoyl)amino]phenyl}imino)methyl]phenyl 4-chlorobenzoate](/img/structure/B413632.png)
![4-{[(5-Tert-butyl-2-hydroxyphenyl)imino]methyl}phenyl 3-bromobenzoate](/img/structure/B413633.png)
![N-{4-[(5-bromo-2-hydroxybenzylidene)amino]phenyl}-3-methylbenzamide](/img/structure/B413634.png)
![5-Chloro-2-{4-[(3-{3-nitrophenyl}-2-propenylidene)amino]phenyl}-1,3-benzoxazole](/img/structure/B413636.png)
